5-Bromo-2-chlorothieno[2,3-b]pyridine
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Overview
Description
5-Bromo-2-chlorothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H3BrClNS It is a derivative of thienopyridine, characterized by the presence of bromine and chlorine atoms on the thieno[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thieno[2,3-b]pyridine derivatives. One common method includes the reaction of 2-chlorothiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-2-chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the thieno ring, which may result in different chemical and biological properties.
3-Bromo-5-chlorothieno[3,2-b]pyridine: Another thienopyridine derivative with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
5-Bromo-2-chlorothieno[2,3-b]pyridine is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research fields, offering opportunities for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
5-bromo-2-chlorothieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPBGMGFPBAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780025-42-4 |
Source
|
Record name | 5-bromo-2-chlorothieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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